molecular formula C8H13ClF3NO2 B13569000 6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylicacidhydrochloride

6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylicacidhydrochloride

Cat. No.: B13569000
M. Wt: 247.64 g/mol
InChI Key: XIGJRCPNGUWTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12F3NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride
  • 6-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid

Uniqueness

6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can impart distinct chemical and biological properties. The presence of the trifluoroethyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of 6-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H

InChI Key

XIGJRCPNGUWTDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(=O)O)CC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.